6-(2-Hydroxyphenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
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Overview
Description
6-(2-HYDROXYPHENYL)-9-(4-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a complex organic compound belonging to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with additional hydroxyphenyl and methylphenyl substituents. The compound’s structure imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-HYDROXYPHENYL)-9-(4-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzamide with thiols can lead to the formation of quinazolin-4(3H)-ones, which can then be further modified to introduce the triazole ring and other substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency. Additionally, the use of transition-metal-free conditions can be advantageous in large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(2-HYDROXYPHENYL)-9-(4-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups at different positions on the molecule .
Scientific Research Applications
6-(2-HYDROXYPHENYL)-9-(4-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-(2-HYDROXYPHENYL)-9-(4-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one
- 4-phenyl-1-thioxo-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one
Uniqueness
6-(2-HYDROXYPHENYL)-9-(4-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N4O2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-(2-hydroxyphenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H20N4O2/c1-13-6-8-14(9-7-13)21-20-17(25-22-23-12-24-26(21)22)10-15(11-19(20)28)16-4-2-3-5-18(16)27/h2-9,12,15,21,27H,10-11H2,1H3,(H,23,24,25) |
InChI Key |
RIDQMOCZEPJQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4O)NC5=NC=NN25 |
Origin of Product |
United States |
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